molecular formula C10H11BrFNO2S B1404145 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1055995-83-9

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine

Cat. No.: B1404145
CAS No.: 1055995-83-9
M. Wt: 308.17 g/mol
InChI Key: XXEXUDLTMMPDTA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have shown better in vitro potency and biological activity . The compound’s interactions with biomolecules are influenced by its stereochemistry and the spatial orientation of its substituents .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes are attributed to its ability to interact with specific proteins and enzymes, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorophenyl substituents contribute to its binding affinity and potency . The stereogenicity of the pyrrolidine ring plays a crucial role in determining the compound’s biological profile and binding mode to enantioselective proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its potency and biological activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways is crucial for understanding its overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

The synthesis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-bromo-3-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

  • 1-((4-Chloro-3-fluorophenyl)sulfonyl)pyrrolidine
  • 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine
  • 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can alter the compound’s pharmacokinetic properties and target specificity .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEXUDLTMMPDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244630
Record name 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055995-83-9
Record name 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055995-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and pyrrolidine (0.30 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 1-[(4-bromo-3-fluorophenyl)sulfonyl]pyrrolidine (0.43 g, 96%) was provided after purification. HRMS: calcd for C10H11BrFNO2S, 306.96779; found (EI, M+.), 306.968. HPLC purity 100.0% at 210-370 nm, 10.3 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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